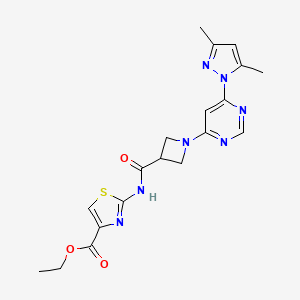

![molecular formula C16H12FN3O2S B2871586 N-[5-(4-氟苯基)-1,3,4-恶二唑-2-基]-4-甲硫基苯甲酰胺 CAS No. 896357-70-3](/img/structure/B2871586.png)

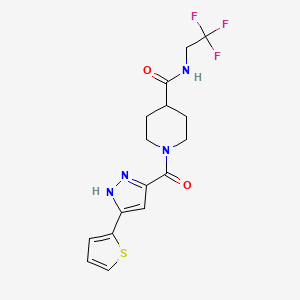

N-[5-(4-氟苯基)-1,3,4-恶二唑-2-基]-4-甲硫基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide” is a complex organic molecule that contains several functional groups. It includes a 4-fluorophenyl group, a 1,3,4-oxadiazole ring, and a 4-methylsulfanylbenzamide moiety .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3,4-oxadiazole ring and the 4-fluorophenyl group would likely play a significant role in its overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the 1,3,4-oxadiazole ring and the 4-fluorophenyl group could potentially make it reactive under certain conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, and stability would be determined by the functional groups present in the molecule .科学研究应用

抗菌和抗真菌应用

用于抗菌应用的微波诱导合成:Desai、Rajpara 和 Joshi(2013 年)使用微波方法合成了该化合物的衍生物,该衍生物对各种细菌和真菌菌株表现出显着的抗菌活性。发现氟原子的存在对于增强这种活性至关重要 Desai, N., Rajpara, K. M., & Joshi, V. V. (2013). Microwave induced synthesis of fluorobenzamides containing thiazole and thiazolidine as promising antimicrobial analogs. Journal of Fluorine Chemistry。

对水稻细菌性叶枯病的抗菌活性:Shi 等人(2015 年)发现,含有 1,3,4-恶二唑部分的砜衍生物对水稻细菌性叶枯病表现出良好的抗菌活性。这些化合物还刺激水稻中超氧化物歧化酶和过氧化物酶活性的增加,增强了植物抗性 Shi, L., et al. (2015). Antibacterial Activity and Mechanism of Action of Sulfone Derivatives Containing 1,3,4-Oxadiazole Moieties on Rice Bacterial Leaf Blight. Molecules。

衍生物的合成和抗菌筛选:Desai、Rajpara 和 Joshi(2013 年)还合成并筛选了一系列衍生物,针对各种细菌菌株的体外抗菌活性,表明了对微生物疾病的潜在治疗干预 Desai, N., Rajpara, K. M., & Joshi, V. V. (2013). Synthesis and antimicrobial screening of 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating thiazole ring. Medicinal Chemistry Research。

抗癌应用

N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺的抗癌评估:Ravinaik 等人(2021 年)合成并评估了一系列取代衍生物的抗癌活性。他们发现这些化合物对各种癌细胞系表现出中等到优异的抗癌活性 Ravinaik, B., et al. (2021). Design, Synthesis, and Anticancer Evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. Russian Journal of Organic Chemistry。

氟化苯并噻唑的抗肿瘤特性:Hutchinson 等人(2001 年)探索了氟化苯并噻唑的合成和体外生物学特性,发现某些人乳腺癌细胞系中具有有效的细胞毒性。这项研究突出了氟化苯并噻唑在抗肿瘤应用中的潜力 Hutchinson, I., et al. (2001). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. Journal of Medicinal Chemistry。

其他应用

用于结构研究的无催化剂和无溶剂合成:Moreno-Fuquen 等人(2019 年)报道了一种相关化合物的无催化剂和无溶剂合成,有助于理解分子构象和分子间相互作用,这对于开发靶向药物应用至关重要 Moreno-Fuquen, R., et al. (2019). Catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through a microwave-assisted Fries rearrangement: X-ray structural and theoretical studies. Acta Crystallographica. Section C, Structural Chemistry。

抗氧化、镇痛和抗炎作用的药理学评价:Faheem(2018 年)重点关注新型衍生物的计算和药理学潜力,包括毒性、肿瘤抑制、抗氧化、镇痛和抗炎潜力的评估。这项研究证明了这些化合物在各种药理学应用中的多功能性 Faheem, M. (2018). COMPUTATIONAL AND PHARMACOLOGICAL EVALUATION OF HETEROCYCLIC 1,3,4-OXADIAZOLE AND PYRAZOLES NOVEL DERIVATIVES FOR TOXICITY ASSESSMENT, TUMOUR INHIBITION, ANTIOXIDANT, ANALGESIC AND ANTI-INFLAMMATORY ACTIONS. FARMACIA。

安全和危害

未来方向

属性

IUPAC Name |

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2S/c1-23-13-8-4-10(5-9-13)14(21)18-16-20-19-15(22-16)11-2-6-12(17)7-3-11/h2-9H,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKSMYXMPYFSFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

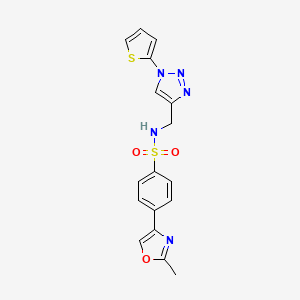

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenethyl)-1H-pyrrol-3(2H)-one](/img/structure/B2871504.png)

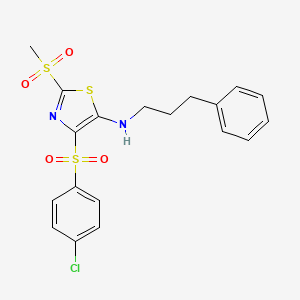

![1'H-spiro[cycloheptane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B2871508.png)

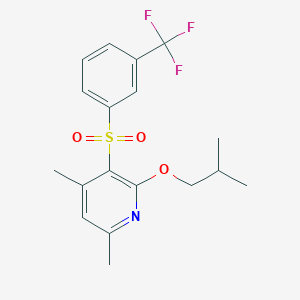

![N-(2,5-dimethoxyphenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2871512.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2871514.png)

![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-7-ylmethanol](/img/structure/B2871519.png)

![N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2871524.png)

![2-[2-(4-Methoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol](/img/structure/B2871525.png)

![Prop-2-enyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2871526.png)